An In-depth Technical Guide to 2,4-Difluoro-5-methylbenzoyl chloride: Synthesis, Properties, and Applications for Advanced Research
An In-depth Technical Guide to 2,4-Difluoro-5-methylbenzoyl chloride: Synthesis, Properties, and Applications for Advanced Research
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 2,4-Difluoro-5-methylbenzoyl chloride, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. We will delve into the core attributes of this compound, starting from its precursor, and elucidate the synthetic pathways, reactivity, and safety considerations crucial for its effective application in a research and development setting.
Core Molecular Attributes and Identification
While 2,4-Difluoro-5-methylbenzoyl chloride is a specialized research chemical and may not have a universally assigned CAS number at the time of this publication, its identity is unequivocally established through its precursor, 2,4-Difluoro-5-methylbenzoic acid .
The precursor, 2,4-Difluoro-5-methylbenzoic acid, is a well-characterized solid compound. Its properties provide a foundational understanding of the molecular framework.
Table 1: Physicochemical Properties of 2,4-Difluoro-5-methylbenzoic acid
| Property | Value | Source |
| CAS Number | 367954-99-2 | N/A |
| Molecular Formula | C₈H₆F₂O₂ | N/A |
| Molecular Weight | 172.13 g/mol | N/A |
| Physical Form | Solid | N/A |
| Melting Point | 159-166 °C | N/A |
| Boiling Point | 254.0 ± 35.0 °C at 760 mmHg | N/A |
| Purity | Typically ≥98% | N/A |
| Storage | Store at room temperature in a dry, well-ventilated area. | N/A |
The conversion of the carboxylic acid to the benzoyl chloride introduces a highly reactive acyl chloride functional group, which dictates the compound's chemical behavior and utility.
Synthesis of 2,4-Difluoro-5-methylbenzoyl chloride: A Laboratory-Scale Protocol
The synthesis of 2,4-Difluoro-5-methylbenzoyl chloride from its corresponding carboxylic acid is a standard transformation in organic chemistry. The most common and effective methods involve the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the chloride ion.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is based on well-established procedures for the synthesis of acyl chlorides from carboxylic acids.[1][2][3][4][5]
Objective: To synthesize 2,4-Difluoro-5-methylbenzoyl chloride from 2,4-Difluoro-5-methylbenzoic acid using thionyl chloride.
Materials:
-
2,4-Difluoro-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or other inert solvent such as dichloromethane)
-
Rotary evaporator
-
Distillation apparatus
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add 2,4-Difluoro-5-methylbenzoic acid.
-
Solvent Addition: Add anhydrous toluene to the flask to suspend the carboxylic acid.
-
Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous DMF to the suspension.
-
Reagent Addition: Slowly add thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the stirred suspension at room temperature via the dropping funnel. The reaction is exothermic and will evolve hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas. Ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~110°C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 2,4-Difluoro-5-methylbenzoyl chloride can be purified by vacuum distillation.
Causality in Experimental Choices:
-
Inert Atmosphere: Benzoyl chlorides are moisture-sensitive and will hydrolyze back to the carboxylic acid in the presence of water. An inert atmosphere prevents this side reaction.
-
Thionyl Chloride Excess: Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.
-
Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more reactive electrophile and accelerates the rate of reaction.[6]
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
Diagram 1: Synthesis of 2,4-Difluoro-5-methylbenzoyl chloride
Caption: Reaction scheme for the synthesis of 2,4-Difluoro-5-methylbenzoyl chloride.
Reactivity and Applications in Drug Development
The utility of 2,4-Difluoro-5-methylbenzoyl chloride lies in the high reactivity of the acyl chloride group. This functional group is an excellent electrophile and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Key Reactions:
-
Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.
-
Ester Formation: Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) produces esters.
-
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2,4-difluoro-5-methylbenzoyl group onto an aromatic ring.
The presence of the fluorine atoms and the methyl group on the aromatic ring can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.
Diagram 2: Reactivity of 2,4-Difluoro-5-methylbenzoyl chloride
Caption: Key reactions of 2,4-Difluoro-5-methylbenzoyl chloride.
Safety and Handling
Substituted benzoyl chlorides are corrosive, lachrymatory, and moisture-sensitive compounds that require careful handling in a laboratory setting.[7][8]
Table 2: General Safety Precautions for Substituted Benzoyl Chlorides
| Hazard | Precautionary Measures |
| Corrosive | Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] |
| Lachrymator | Substance which increases the flow of tears. Work in a well-ventilated chemical fume hood.[7] |
| Moisture Sensitive | Reacts with water to produce corrosive hydrogen chloride gas. Store in a tightly sealed container under an inert atmosphere.[7] |
| Inhalation Toxicity | Harmful if inhaled, causing irritation to the respiratory tract. Avoid breathing vapors.[7][8] |
First Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7][8]
-
Skin Contact: Immediately wash the affected area with soap and water and remove contaminated clothing. Seek medical attention.[7][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Conclusion
2,4-Difluoro-5-methylbenzoyl chloride is a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its synthesis from the corresponding carboxylic acid is straightforward, and its reactivity is well-defined. Proper handling and adherence to safety protocols are paramount when working with this and related compounds. This guide provides the foundational knowledge for researchers to confidently and safely incorporate 2,4-Difluoro-5-methylbenzoyl chloride into their synthetic strategies.
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PubChemLite. (n.d.). 2,4-difluoro-3-methylbenzoyl chloride (C8H5ClF2O). Retrieved from [Link]
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